1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene is a fluorinated aromatic compound used as a dipolar solute in scientific research, particularly in the study of dipole-dipole interactions in anisotropic solutions. [] It belongs to a class of compounds known as liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals. [] Its molecular structure features a rigid central benzene ring with flexible alkyl chains, contributing to its liquid crystalline behavior. This compound plays a crucial role in understanding the behavior of polar molecules within ordered environments.
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene is a complex organic compound characterized by the presence of trifluoromethyl groups and cyclohexyl substituents. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science due to its unique structural properties.
The compound can be synthesized through various chemical pathways, which often involve the modification of existing fluorinated aromatic compounds. The synthesis methods are documented in scientific literature and patents, highlighting its relevance in organic synthesis.
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene is classified as a fluorinated aromatic hydrocarbon. Its structure features multiple functional groups that influence its reactivity and applications.
The synthesis of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene can be approached using several methodologies:
The detailed technical aspects of synthesis include controlling reaction conditions such as temperature, pressure, and solvent choice, which are crucial for optimizing yields and selectivity in multi-step synthetic processes.
The molecular structure of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene can be represented by its chemical formula and a corresponding structural diagram that illustrates the arrangement of atoms and functional groups.
The compound can participate in various chemical reactions typical for aromatic compounds:
Reactions involving this compound typically require careful monitoring of conditions to prevent unwanted side reactions or degradation of sensitive functional groups.
The mechanism of action for 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene in biological systems or materials science applications involves:
Research into specific interactions and mechanisms is ongoing, with studies focusing on how these structural features influence biological activity or material properties.
This compound is a fluorinated aromatic liquid crystal precursor with systematic IUPAC name 1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS: 131819-24-4). Its molecular formula is C₂₃H₃₃F₃ (molecular weight: 366.50 g/mol), featuring a rigid terphenyl-like core formed by two trans-cyclohexyl rings bridged by an ethylene spacer, terminated by a propylcyclohexyl group and a 1,2,3-trifluorophenyl moiety [1] [2]. Stereochemistry is explicitly defined by trans configurations at all cyclohexyl ring junctions, critical for its mesogenic properties [7] [8].
Table 1: Chemical Identifiers and Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 131819-24-4 |
| Molecular Formula | C₂₃H₃₃F₃ |
| IUPAC Name | 1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene |
| SMILES | CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
| InChI Key | PGBOJQDLNPQVCK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
| Appearance | White to almost white crystalline powder |
| Purity | ≥95% (GC) |
Synonyms include:
Table 2: Physical Properties
| Property | Value | Conditions/Source |
|---|---|---|
| Melting Point | 81 °C | Solid state [2] |
| Boiling Point | 411.8 °C | At 760 mmHg [2] |
| Density | 1.025 g/cm³ | Liquid [2] |
| Refractive Index | 1.477 | ND20 [1] |
| Solubility | Toluene | >50 mg/mL [2] |
The compound emerged during the 1990s surge in liquid crystal research, driven by demand for advanced electro-optic materials. Its CAS registration (131819-24-4) dates to the early 1990s, coinciding with patents for fluorinated bicyclohexyl liquid crystals [1] [8]. The design incorporates two key innovations:
This molecule exemplifies tailored mesogen design with three functional domains:
In organic synthesis, it serves as a benchmark for:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5